BenchChemオンラインストアへようこそ!

3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

BRD4 BD2 Bromodomain inhibitor Halophenoxybenzamide SAR

3-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide (CAS 1421526-66-0, C₁₈H₁₆BrNO₃, MW 374.2) is a synthetic halophenoxybenzamide derivative featuring a meta-bromo substituent, a central but-2-yn-1-yl linker, and a terminal 2-methoxyphenoxy motif. It is annotated as a small-molecule ligand for bromodomain-containing protein 4 (BRD4) and the beta-2 adrenergic receptor (β₂-AR) in authoritative bioactivity databases.

Molecular Formula C18H16BrNO3
Molecular Weight 374.234
CAS No. 1421526-66-0
Cat. No. B2955516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
CAS1421526-66-0
Molecular FormulaC18H16BrNO3
Molecular Weight374.234
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C18H16BrNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21)
InChIKeyOPDVWLJNWGLLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide Procurement Guide: Key Activity Data & Comparator Insights


3-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide (CAS 1421526-66-0, C₁₈H₁₆BrNO₃, MW 374.2) is a synthetic halophenoxybenzamide derivative featuring a meta-bromo substituent, a central but-2-yn-1-yl linker, and a terminal 2-methoxyphenoxy motif . It is annotated as a small-molecule ligand for bromodomain-containing protein 4 (BRD4) and the beta-2 adrenergic receptor (β₂-AR) in authoritative bioactivity databases [1]. The combination of a rigid alkyne spacer and dual aromatic capping groups distinguishes its pharmacophore from simpler benzamide scaffolds and makes its pharmacological profile highly dependent on the specific halogen substitution pattern.

Why Halophenoxybenzamide Analogs Cannot Be Interchanged for BRD4/β₂-AR Research Applications


Within the halophenoxybenzamide series, even seemingly conservative modifications—such as shifting bromine from the meta (3-) to ortho (2-) position or replacing bromine with chlorine—generate chemically distinct entities (CAS 1421500-06-2 and CAS 1421466-17-2, respectively) for which no bioactivity data are publicly available . More critically, available data for the 3-bromo derivative reveals a pronounced binding preference for the BD2 domain of BRD4 (Kd = 0.300 nM) over BD1 (Kd = 3.40 × 10³ nM for ITC-based measurements), an order-of-magnitude selectivity profile that cannot be assumed for untested analogs [1]. Generic procurement based solely on scaffold similarity therefore risks selecting a compound with drastically different—and potentially entirely absent—target engagement.

Quantitative Differentiation Evidence: 3-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide vs. Analogs


BRD4 BD2 Affinity vs. Untested Ortho-Bromo (2-Br) and 3-Chloro Analogs

The 3-bromo derivative demonstrates confirmed, high-affinity binding to the BD2 domain of human BRD4 (Kd = 0.300 nM by BROMOscan) [1]. In contrast, the closely related ortho-bromo (2-Br) positional isomer (CAS 1421500-06-2) and the 3-chloro analog (CAS 1421466-17-2) exist in chemical databases but lack any reported BRD4 or β₂-AR activity data . For a procurement decision where BRD4 BD2 engagement is the experimental objective, only the 3-bromo compound carries verifiable target-binding evidence.

BRD4 BD2 Bromodomain inhibitor Halophenoxybenzamide SAR

BRD4 BD2 vs. BD1 Intramolecular Selectivity Measured Across Orthogonal Assay Platforms

This compound exhibits a striking divergence in BRD4 BD2 vs. BD1 affinity that is both large in magnitude and consistent across platforms. By BROMOscan, BD2 Kd = 0.300 nM vs. a separate DiscoverX measurement for BD1 Kd = 3.40 nM (>11-fold selectivity for BD2) [1]. Under isothermal titration calorimetry (ITC) conditions, the BD2/BD1 discrimination window expands dramatically: BD2 Kd > 7.50 × 10⁴ nM vs. BD1 Kd = 3.40 × 10³ nM, corresponding to at minimum ~22-fold weaker BD2 binding by ITC [1]. The pronounced assay-format dependence—sub-nanomolar BD2 affinity by BROMOscan vs. micromolar-range by ITC—indicates that the compound's apparent potency is highly sensitive to experimental context, an important consideration for assay reproducibility benchmarking.

BRD4 bromodomain selectivity BD1/BD2 discrimination Assay-dependent affinity

BRD2 BD1 Cross-Reactivity Contextualized Against BRD4 BD2 Potency

To gauge selectivity within the BET bromodomain family, BRD2 BD1 binding data provide context. This compound binds BRD2 BD1 with Kd = 8.60 × 10³ nM (ITC) [1], representing a >28,000-fold weaker interaction compared to its BRD4 BD2 Kd of 0.300 nM (BROMOscan). While these measurements derive from different assay platforms and thus cannot be directly ratioed without caveats, the multi-log magnitude separation strongly suggests that BRD2 BD1 is not a substantive off-target at concentrations relevant for BRD4 BD2 engagement. The BRD2 BD1 Kd of 22 nM reported under an alternative BROMOscan format further underscores the assay-dependence caveat discussed in Evidence Item 2 [1].

BET family selectivity BRD2 BD1 BRD4 vs. BRD2

Beta-2 Adrenergic Receptor (β₂-AR) Agonist Activity vs. Structurally Distinct Comparators

This compound activates human β₂-AR with an EC₅₀ of 2.80 nM in a cAMP accumulation assay in HEK293 cells and inhibits β₂-AR-mediated mitogenesis with an IC₅₀ of 1.44 nM (HEK-β₂-AR, 1321N1, or U87MG cells) [1]. For context, CHEMBL1800961 (US9492405, compound 40), a structurally distinct β₂-AR agonist, exhibits an IC₅₀ of 1.91 nM in the same mitogenesis assay [2]. The comparable single-digit nanomolar potency across different chemotypes, measured under identical assay conditions, validates that the 3-bromo-benzamide scaffold supports functional β₂-AR agonism at a level competitive with known reference compounds from the patent literature.

Beta-2 adrenergic receptor β₂-AR agonist GPCR mitogenesis assay

Recommended Application Scenarios for 3-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide


BRD4 BD2-Selective Chemical Probe Development & Assay Calibration

The confirmed sub-nanomolar BRD4 BD2 affinity (Kd = 0.300 nM by BROMOscan) [1] and the assay-dependent BD2/BD1 affinity inversion (Evidence Item 2) position this compound as a calibration standard for BRD4 bromodomain binding assays. Laboratories developing or cross-validating BROMOscan, DiscoverX, or ITC protocols for BET bromodomain panels can use this compound as a reference ligand whose divergent BD2-vs-BD1 readout across platforms serves as a diagnostic for assay fidelity.

Structure-Activity Relationship (SAR) Starting Point for Dual BRD4/β₂-AR Ligand Optimization

With demonstrated activity at both BRD4 BD2 (Kd = 0.300 nM) [1] and β₂-AR (IC₅₀ = 1.44 nM, EC₅₀ = 2.80 nM) [2], this compound offers a rare dual-activity starting scaffold. Medicinal chemistry teams can systematically vary the halogen (3-Br), the alkyne linker geometry, and the methoxyphenoxy terminus to probe selectivity between epigenetic reader domains and GPCR targets—a SAR exploration that is not feasible with untested 2-Br or 3-Cl analogs.

Negative Control Design via Positional Isomer Comparison

The ortho-bromo isomer (2-Br, CAS 1421500-06-2) shares the identical molecular formula (C₁₈H₁₆BrNO₃, MW 374.2) but lacks any reported bioactivity . Procuring both the 3-Br (active) and 2-Br (putatively inactive) isomers enables internally controlled experiments where the only variable is bromine substitution position—a powerful design for confirming target engagement specificity in cellular BRD4 BD2 or β₂-AR assays.

BET Family Selectivity Benchmarking in BRD4-vs-BRD2 Profiling Panels

The >28,000-fold separation between BRD4 BD2 affinity (0.300 nM) and BRD2 BD1 affinity (8.60 × 10³ nM) [1], while measured across platforms, provides a useful benchmark for BET family selectivity profiling. This compound can serve as a BD2-biased reference point in panels that include pan-BET inhibitors (e.g., JQ1, I-BET762) to assess the selectivity resolution of screening cascades.

Quote Request

Request a Quote for 3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.